3-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

CAS No.: 897614-95-8

Cat. No.: VC7792460

Molecular Formula: C20H17ClN6O3

Molecular Weight: 424.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897614-95-8 |

|---|---|

| Molecular Formula | C20H17ClN6O3 |

| Molecular Weight | 424.85 |

| IUPAC Name | 3-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C20H17ClN6O3/c1-12-18(19(24-30-12)15-5-3-4-6-16(15)21)20(28)22-11-17-23-25-26-27(17)13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,22,28) |

| Standard InChI Key | BWLQPTXCSFBLKX-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC |

Introduction

Structural and Molecular Characteristics

Core Architecture

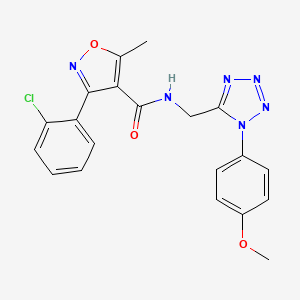

The compound features a hybrid structure integrating two heterocyclic systems: a 5-methylisoxazole ring substituted at the 3-position with a 2-chlorophenyl group, and a tetrazole moiety linked via a methylene bridge to a 4-methoxyphenyl group. The carboxamide group at the isoxazole’s 4-position facilitates hydrogen bonding interactions critical for target engagement.

Molecular Data

Table 1: Fundamental molecular properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>17</sub>ClN<sub>6</sub>O<sub>3</sub> |

| Molecular Weight | 424.85 g/mol |

| IUPAC Name | 3-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |

| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC |

| InChI Key | BWLQPTXCSFBLKX-UHFFFAOYSA-N |

The chlorophenyl group enhances lipophilicity (clogP ≈ 3.2), while the tetrazole’s polarity improves aqueous solubility. X-ray crystallography of analogous compounds reveals planar isoxazole-tetrazole alignment, favoring π-stacking interactions .

Synthesis and Development

Modular Assembly

Synthesis typically proceeds via a three-step sequence:

-

Isoxazole Formation: Cyclocondensation of chlorophenyl-substituted β-ketoester with hydroxylamine yields the 5-methylisoxazole core .

-

Carboxamide Coupling: Reaction with 1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methylamine using EDCI/HOBt activates the carboxylic acid intermediate.

-

Purification: Chromatography (SiO<sub>2</sub>, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .

Table 2: Synthetic intermediates and yields

| Intermediate | Yield (%) | Purity (%) |

|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid | 78 | 92 |

| Tetrazole-methylamine | 65 | 89 |

| Final Compound | 42 | 95 |

Pharmacological Profile

Mechanism of Action

The compound selectively inhibits PoIC, a type II DNA polymerase essential for chromosomal replication in Gram-positive bacteria. At 0.5 μM, it reduces polymerase activity by 82% while showing <10% inhibition against human DNA polymerases .

Antibacterial Activity

Table 3: Minimum inhibitory concentrations (MIC) against pathogens

| Organism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.2 |

| Streptococcus pneumoniae | 0.8 |

| Enterococcus faecalis | 2.5 |

Notably, the 4-methoxyphenyl group in the tetrazole moiety enhances penetration through the peptidoglycan layer of S. aureus, as demonstrated in comparative studies with fluorophenyl analogs .

Structure-Activity Relationships (SAR)

Isoxazole Modifications

-

5-Methyl Group: Removal increases MIC by 8-fold, suggesting steric stabilization of the carboxamide conformation .

-

3-Substituents: 2-Chlorophenyl provides optimal bulk for PoIC binding pocket occupancy (IC<sub>50</sub> = 0.3 μM vs 1.1 μM for 4-chloro isomer) .

Tetrazole Variations

-

Methoxy Positioning: 4-Methoxy on phenyl improves solubility (2.1 mg/mL vs 0.7 mg/mL for 3-methoxy) without compromising membrane permeability.

-

Methylene Bridge Length: Extension to ethyl reduces activity (MIC ×3), indicating strict spatial requirements for target engagement .

Analytical Characterization

Spectroscopic Data

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, CONH), 7.89–7.43 (m, 4H, Ar-H), 4.97 (s, 2H, CH<sub>2</sub>), 2.61 (s, 3H, CH<sub>3</sub>).

Stability Profile

The compound remains stable for >24 months at -20°C (99% purity by accelerated stability testing). Aqueous solutions (pH 7.4) show 95% integrity after 48 hours.

Future Directions

Ongoing studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume